2-(3-Bromophenoxy)benzaldehyde
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Overview
Description
2-(3-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9BrO2. It consists of a benzaldehyde moiety substituted with a 3-bromophenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)benzaldehyde typically involves the reaction of 3-bromophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 3-bromophenol reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3-Bromophenoxy)benzoic acid.
Reduction: 2-(3-Bromophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenoxy group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)benzaldehyde: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenoxy)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(3-Methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of bromine
Uniqueness
2-(3-Bromophenoxy)benzaldehyde is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its para or ortho analogs. The bromine atom’s electron-withdrawing nature can also affect the compound’s chemical properties, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C13H9BrO2 |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
2-(3-bromophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H |
InChI Key |
HLDIVUHKLJGXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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